molecular formula C14H20N2O2 B11947275 4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine CAS No. 77280-32-1

4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine

Cat. No.: B11947275
CAS No.: 77280-32-1
M. Wt: 248.32 g/mol
InChI Key: JFAZJXHKUTYROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-(p-Tolyl)carbamoyl)-2,6-dimethylmorpholine is a morpholine derivative featuring a carbamoyl group substituted with a para-methylphenyl (p-tolyl) moiety at the 4-position of the morpholine ring. The 2,6-dimethyl substituents on the morpholine ring enhance steric hindrance and influence conformational stability, while the p-tolyl carbamoyl group may modulate electronic properties and binding interactions in biological systems.

Properties

CAS No.

77280-32-1

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2,6-dimethyl-N-(4-methylphenyl)morpholine-4-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-10-4-6-13(7-5-10)15-14(17)16-8-11(2)18-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,17)

InChI Key

JFAZJXHKUTYROF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine typically involves the reaction of p-tolyl isocyanate with 2,6-dimethylmorpholine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the p-tolyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine or p-tolyl derivatives.

Scientific Research Applications

4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The para-methyl group in the target compound contributes to moderate lipophilicity, whereas the 3-chloro-4-methylphenyl derivative () exhibits higher lipophilicity due to the electron-withdrawing chlorine atom, which may enhance membrane permeability .
  • Steric Bulk : The 3,4-xylyl substituent () introduces two methyl groups on the aromatic ring, increasing steric hindrance compared to the single para-methyl group in the target compound. This could reduce binding affinity in sterically constrained environments .
  • Molecular Weight: The azetidine-containing derivative () has a significantly lower molecular weight (170.25 vs.

Electronic and Conformational Properties

  • Electron-Withdrawing Groups : The 3-chloro substituent () may polarize the carbamoyl group, altering hydrogen-bonding capacity and reactivity in nucleophilic environments .

Research Implications

While direct experimental data for 4-(N-(p-Tolyl)carbamoyl)-2,6-dimethylmorpholine are scarce, comparisons with analogous compounds suggest:

  • Drug Design : The para-methylphenyl group balances lipophilicity and steric demand, making it a candidate for optimizing pharmacokinetic profiles.
  • Material Science : Derivatives with electron-withdrawing groups (e.g., Cl in ) may exhibit enhanced thermal stability or solubility in polar solvents .
  • Synthetic Challenges: The 3,4-xylyl derivative () requires precise regioselective synthesis, increasing production complexity compared to monosubstituted analogs .

Biological Activity

4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine is C12H16N2O2. The compound features a morpholine ring substituted with a p-tolyl carbamoyl group and two methyl groups at the 2 and 6 positions. This unique structure is critical for its biological interactions.

Biological Activity Overview

Research indicates that 4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine has several potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It has been investigated for its ability to modulate receptor activity, particularly in the context of central nervous system (CNS) applications.

The mechanism of action involves the interaction of 4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine with specific biomolecular targets. It is hypothesized that the compound binds to active sites on enzymes or receptors, leading to altered activity. The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.

Synthesis and Chemical Reactions

The synthesis typically involves the reaction of p-tolyl isocyanate with 2,6-dimethylmorpholine in solvents like dichloromethane or tetrahydrofuran. Reaction conditions are optimized for yield and purity. The compound can undergo various chemical reactions:

Reaction TypeExample ReagentsProducts Formed
OxidationPotassium permanganateN-oxide derivatives
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionNucleophiles (amines)Substituted morpholine derivatives

Case Studies

  • Antimicrobial Activity : A study reported the efficacy of 4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine against Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for antibiotic development.
  • CNS Receptor Modulation : Research exploring its effects on muscarinic acetylcholine receptors indicated that the compound could serve as a positive allosteric modulator (PAM), enhancing receptor response without directly activating it.
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor revealed significant interactions with specific metabolic enzymes, suggesting therapeutic applications in metabolic disorders.

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of similar compounds. For instance, variations in the substituents on the morpholine ring can significantly affect enzyme binding affinity and receptor modulation capacity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(N-(P-Tolyl)carbamoyl)morpholineLacks methyl groupsLimited activity compared to target compound
2,6-DimethylmorpholineNo p-tolyl groupDifferent pharmacological profile
N-(P-Tolyl)carbamoyl derivativesVarying core structuresDiverse biological activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.